molecular formula C12H9BrO B11864408 1-(7-Bromonaphthalen-2-yl)ethanone

1-(7-Bromonaphthalen-2-yl)ethanone

Cat. No.: B11864408
M. Wt: 249.10 g/mol
InChI Key: GXGCJJNCNLLFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position of the naphthalene ring and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Bromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-naphthyl ethanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthalene carboxylic acids.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

1-(7-Bromonaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • 1-(6-Bromonaphthalen-2-yl)ethanone
  • 1-(1-Bromonaphthalen-2-yl)ethanone

Comparison: 1-(7-Bromonaphthalen-2-yl)ethanone is unique due to the position of the bromine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and other reactions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(7-bromonaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)10-3-2-9-4-5-12(13)7-11(9)6-10/h2-7H,1H3

InChI Key

GXGCJJNCNLLFLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.